
Estradiol diundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol diundecanoate is a useful research compound. Its molecular formula is C40H64O4 and its molecular weight is 608.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hormone Replacement Therapy (HRT)
Estradiol diundecanoate is commonly utilized in HRT for menopausal women. Its long half-life allows for less frequent dosing compared to other forms of estrogen, making it a convenient option for managing menopausal symptoms such as hot flashes, night sweats, and vaginal atrophy.
Clinical Efficacy
- Menopausal Symptoms : Studies indicate that this compound effectively alleviates vasomotor symptoms associated with menopause. In clinical trials, patients reported significant improvements in quality of life and symptom relief following administration .
- Bone Health : Estradiol plays a crucial role in maintaining bone density. Research shows that estrogen therapy can inhibit bone resorption, thus reducing the risk of osteoporosis in postmenopausal women .
Treatment of Prostate Cancer
This compound has been employed as a treatment option for prostate cancer, particularly in cases where traditional androgen deprivation therapies are not suitable.
Dosage and Administration
- Administered intramuscularly, typical dosages range from 100 mg every three to four weeks. Clinical studies have demonstrated its effectiveness in reducing testosterone levels and managing cancer progression .
Case Studies
- A study involving patients with advanced prostate cancer showed that this compound significantly reduced serum testosterone levels, contributing to tumor size reduction and improved patient outcomes .
Feminizing Hormone Therapy
In transgender women undergoing gender-affirming hormone therapy, this compound is used to promote the development of female secondary sexual characteristics.
Administration Protocols
- Doses can vary widely, from 100 mg to 800 mg per month, depending on individual needs and response to treatment. The pharmacokinetics of this compound allow for stable serum estradiol levels over extended periods .
Clinical Outcomes
- Patients undergoing this therapy report positive changes in body composition, mood stabilization, and overall satisfaction with their transition process .
Suppression of Sexual Drive
This compound has been investigated for its role in the chemical castration of sex offenders by suppressing libido.
Treatment Protocols
- Administered at doses ranging from 50 to 100 mg every three to four weeks, it has shown efficacy in reducing sexual drive effectively while maintaining a manageable side effect profile .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that after intramuscular injection, peak serum levels are reached within a few days, with gradual declines over weeks. This characteristic supports its use in long-term treatments where stable hormone levels are desired.
Safety Considerations
While generally well-tolerated, potential side effects include:
- Weight gain
- Mood changes
- Increased risk of thromboembolic events
Monitoring is essential to mitigate these risks during treatment .
特性
CAS番号 |
1263-57-6 |
---|---|
分子式 |
C40H64O4 |
分子量 |
608.9 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
InChIキー |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
異性体SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
正規SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Key on ui other cas no. |
1263-57-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。